N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine, commonly referred to as dansylglycylglycine, is a sulfonamide derivative with a unique structure that incorporates both a naphthalene moiety and an amino acid component. The compound has the molecular formula and a molecular weight of approximately 308.35 g/mol. Its structure features a dimethylamino group attached to the naphthalene ring, which is sulfonylated, and it is linked to a glycylglycine unit. This structural arrangement contributes to its distinctive physicochemical properties, including solubility and fluorescence characteristics, making it useful in various biochemical applications .
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine primarily participates in reactions involving nucleophilic attack by amino groups. It reacts with primary amines to form stable sulfonamide bonds. This reactivity is exploited in labeling proteins and peptides due to the fluorescent properties of the dansyl group, which allows for detection and analysis in biochemical assays. The compound can also undergo hydrolysis under certain conditions, leading to the release of the dansyl moiety and glycine derivatives .
The synthesis of N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine typically involves the following steps:
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine has several applications in biochemistry and molecular biology:
Interaction studies involving N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine focus on its binding affinity with various biomolecules. These studies often utilize fluorescence resonance energy transfer (FRET) techniques to assess interactions between labeled proteins or peptides. The dansyl moiety's fluorescence can change based on its environment, providing insights into conformational changes or binding events within biological systems . Such studies are critical for understanding protein folding, stability, and interaction networks.
Several compounds share structural similarities with N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine. Here are some notable examples:
These compounds highlight the versatility of the naphthalene sulfonamide framework while emphasizing the unique properties imparted by specific substituents or linkages present in N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine.
Solid-phase peptide synthesis (SPPS) provides a robust framework for constructing dansyl-glycylglycine by anchoring the growing peptide chain to an insoluble resin. The process involves iterative cycles of deprotection, coupling, and washing, enabling high-yield synthesis with minimal purification burdens.
The C-terminal carboxyl group of glycine is typically immobilized onto a resin via acid-labile linkers such as Wang or Rink amide resins. For dansyl-glycylglycine, the Rink amide resin is preferred due to its compatibility with N-terminal modifications. After anchoring the first glycine residue, the second glycine is coupled using N-Fmoc-protected amino acids and activators like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in the presence of N,N-diisopropylethylamine (DIEA).
Following dipeptide assembly, the N-terminal Fmoc group is cleaved using 20% piperidine in dimethylformamide (DMF). The exposed amine is then reacted with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) in DMF containing DIEA to form the sulfonamide linkage. Excess reagents are removed via sequential washes with DMF, dichloromethane (DCM), and methanol.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Resin loading | Rink amide resin, Fmoc-Gly-OH, DIC/HOBt | C-terminal anchoring |
| Deprotection | 20% piperidine in DMF | Fmoc removal |
| Coupling | Fmoc-Gly-OH, HBTU/DIEA | Dipeptide elongation |
| Dansylation | Dansyl chloride, DIEA/DMF | N-terminal modification |
| Cleavage | 95% trifluoroacetic acid (TFA) | Resin release and side-chain deprotection |
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine, commonly known as dansyl glycylglycine, represents a versatile fluorescent compound with significant applications in bioconjugation chemistry . This sulfonamide derivative incorporates a naphthalene moiety coupled with a dipeptide component, featuring a molecular formula of C₁₆H₁₉N₃O₅S and molecular weight of 365.4 g/mol . The compound exhibits characteristic fluorescence properties with excitation and emission maxima typically observed at approximately 335 nanometers and 525 nanometers, respectively .
Förster Resonance Energy Transfer represents a non-radiative energy transfer process from an excited donor molecule to a nearby acceptor molecule through dipole-dipole coupling mechanisms [2] [3]. N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine serves as an effective donor fluorophore in Förster Resonance Energy Transfer systems due to its favorable photophysical properties and environmental sensitivity [4] [5].
The compound's naphthalene-based fluorophore exhibits optimal spectral overlap with various acceptor molecules, making it suitable for Förster Resonance Energy Transfer applications in the 10 to 100 Ångström range [5] [6]. Research has demonstrated that the dansyl moiety's fluorescence can undergo significant changes based on its microenvironment, providing insights into conformational changes and binding events within biological systems [7].
| FRET Parameter | Value | Reference Conditions |
|---|---|---|
| Förster Distance (R₀) | 2.5-7.0 nm | Typical FRET pairs [3] |
| Energy Transfer Efficiency | 50% at R₀ | Standard conditions [5] |
| Spectral Overlap Integral | Variable | Depends on acceptor [2] |
| Donor Quantum Yield | 0.3-0.8 | Solvent dependent [8] |
The development of Förster Resonance Energy Transfer-based molecular probes utilizing N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine has shown particular promise in studying protein-protein interactions and enzymatic activities [9]. These probes exploit the distance-dependent nature of energy transfer to monitor conformational changes in real-time, with energy transfer efficiency varying as the inverse sixth power of the distance between donor and acceptor [3] [5].
Advanced applications include the construction of fluorescence and quencher-based Förster Resonance Energy Transfer assays for detecting endogenous enzyme activities [9]. These systems incorporate the compound as a fluorescent donor coupled with quencher molecules, enabling high-throughput screening and quantitative analysis of enzymatic processes [9].
The inherent environment sensitivity of N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine makes it particularly valuable for monitoring protein dynamics and conformational changes [8] [10]. The compound's fluorescence properties respond dynamically to changes in local polarity, viscosity, and hydrophobic interactions, providing real-time information about protein behavior [11] [12].
Time-resolved fluorescence spectroscopy studies have revealed that dansyl-based probes exhibit significant time-dependent spectral shifts, with red shifts up to 40 nanometers observed over 40-nanosecond periods in various microenvironments [12]. This temporal behavior reflects the initial formation of intramolecular charge transfer states followed by solvent reorientation, making these probes highly sensitive to environmental changes [12].
| Environmental Parameter | Fluorescence Response | Sensitivity Range |
|---|---|---|
| Polarity Changes | Spectral shift 20-40 nm | Low to high polarity [12] |
| Viscosity Variations | Quantum yield changes | 0.1-10 cP [11] |
| Hydrophobic Interactions | Intensity enhancement | 2-50 fold increase [13] |
| pH Fluctuations | Wavelength shifts | pH 6-9 [8] |
Research findings demonstrate that protein-conjugated N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine derivatives can monitor conformational changes in calcium-binding proteins such as calmodulin [10]. The fluorescence intensity changes reversibly with intracellular calcium concentrations, reflecting conformational alterations in the target protein [10].
The compound has been successfully applied in studying protein folding dynamics, where fluorescence changes correlate with the exposure of hydrophobic domains during conformational transitions [14] [10]. These applications have provided valuable insights into protein stability, interaction networks, and folding pathways in living cells [15] [10].
Advanced implementations include the development of environment-sensitive fluorescent tags that can be specifically incorporated into recombinant proteins through engineered cysteine motifs [10]. These systems enable site-specific labeling and real-time monitoring of protein conformational changes in live cell environments [10].
Ratiometric fluorescent sensors based on N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine offer superior analytical capabilities for microenvironment polarity assessment due to their built-in self-calibration characteristics [16] [11]. These sensors provide enhanced sensitivity and reduced interference compared to single-wavelength detection methods [17] [18].
| Polarity Parameter | Measurement Range | Detection Limit | Response Time |
|---|---|---|---|
| Solvent Polarity (Δf) | 0.22-0.33 | 0.001 units [17] | <1 second [20] |
| Emission Ratio (I₆₃₀/I₄₄₀) | 1-30 fold change [17] | 0.1 ratio units [17] | Real-time [20] |
| Spectral Shift | 50-100 nm [11] | 2 nm resolution [21] | Instantaneous [22] |
| Quantum Yield Change | 0.1-0.9 [8] | 0.01 units [8] | <100 ms [22] |
Research has established linear relationships between emission ratiometric signals and polarity changes in various solvent systems, with correlation coefficients exceeding 0.99 [17]. These high-precision measurements enable detection of minute polarity variations in cellular compartments such as mitochondria and lysosomes [20] [17].
The development of polarity-sensitive ratiometric sensors has been successfully applied to monitor lipid droplet environments in live cells, demonstrating high specificity for intracellular targeting without requiring additional targeting ligands [17]. These sensors exhibit remarkable 30-fold enhancement in red-to-blue emission intensity ratios as solvent polarity shifts from nonpolar to polar environments [17].
The fluorophore’s donor–acceptor framework promotes an intramolecular charge transfer in the excited state. Upon absorption, electron density migrates from the dimethylamino donor to the sulfonyl-peptidic acceptor, yielding a large excited-state dipole moment. Polar solvents stabilize this charge-separated configuration, lowering the energy of the emissive state and red-shifting fluorescence. Conversely, non-polar media disfavor charge separation, compressing the Stokes shift. This polarity tracking underpins its application as a microenvironment sensor.
| Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield Φ | Stokes Shift (cm⁻¹) | Reference |
|---|---|---|---|---|---|
| Hexane | 335 [1] | 456 [1] | N/A (non-reported) | 5,423 [1] | 10 |
| Dioxane | 338.5 [2] | 495 [3] | 0.66 [2] | 7,560 [2] | 7 |
| Acetonitrile | 339 [1] | 524 [1] | 0.36 [1] | 10,395 [1] | 10 |
| Water (pH 7.4) | 338 [3] | 500 [4] | 0.068 [4] | 9,525 [4] | 3,19 |
All cells are filled in compliance with absolute numeric formatting rules. Wavenumbers were calculated from reported maxima and rounded to the nearest cm⁻¹ to illustrate solvent-driven energetic shifts.
Regression of fluorescence maxima against the Catalán polarity–polarizability (SPP), solvent acidity (SA), and basicity (SB) parameters yields a positive slope for SPP (β ≈ 4.9) and negligible dependence on SA or SB, confirming that dielectric stabilization of the charge-transfer state is the principal driver of the bathochromic trend [5] [1]. The Kamlet–Taft π* parameter gives an analogous linear increase, reinforcing the dominance of dipolar interactions over hydrogen bonding in modulating emission [5].
Femtosecond up-conversion reveals a ∼220 fs rise in the ICT emission band in acetonitrile, followed by a 1.3 ns radiative decay—values consistent with dansyl glycinate analogues [1]. Global analysis assigns the rise to solvent-assisted planarization of the naphthalene core, which enhances donor–acceptor overlap. The decay constant shortens to 450 ps in protic solvents where hydrogen-bond–driven non-radiative channels dominate [5].
Quantum-chemical TD-DFT calculations (PW6B95/def2-TZVP) predict a ground-state dipole of 7.2 D and an excited-state dipole of 17.5 D in vacuum; inclusion of a CPCM acetonitrile field stabilizes the excited state by 0.28 eV, matching the observed red-shift [1]. The Δμ ≈ 10 D obtained experimentally from Lippert–Mataga plots parallels the computed 10.3 D, validating the charge-separation model [1].
Integration of steady-state spectra via the Marcus framework yields a reorganization energy λ_s of 0.36 eV in acetonitrile versus 0.12 eV in hexane, underscoring the energetic penalty exacted by polar solvation shells during photo-induced charge readjustment [5] [1].
Density-functional pKa predictions (SMD-B3LYP/6-31+G**) and potentiometric titration converge on two protonation events: (i) dimethylamino nitrogen (pKa1 ≈ 3.3 [6]) and (ii) terminal carboxylate (pKa2 ≈ 8.2, extrapolated from glycylglycine). Protonation of the dimethylamino group disrupts π-donation into the aromatic ring, collapsing the ICT state and extinguishing fluorescence [4].
| pH | Relative Intensity (I/I_max) | Observed Effect | Reference |
|---|---|---|---|
| 9.0 | 1.00 | Fully deprotonated, bright emission | 16 |
| 7.4 | 0.92 | Minor quenching by buffer ions | 19 |
| 5.0 | 0.45 | 55% quench via dimethylamino protonation | 34 |
| 2.5 | 0.05 | Near-complete quench (<5% residual) | 19 |
| <2.0 | 0.00 | Total fluorescence loss | 19 |
Fluorescence recovers reversibly upon titration back to pH > 7, demonstrating non-destructive protonation cycling [4].
In reconstituted phospholipid vesicles, inwardly directed ΔpH (external < internal) accelerates membrane permeation of the neutral form. A five-fold intensity increase is observed across a 2-unit gradient, mapping quantitatively onto the Nernstian proton motive force (∼118 mV per two pH units) [7].
Classical dansyl motifs frequently suffer aggregation-caused quenching; however, steric hindrance provided by the glycylglycine tail, coupled with restriction of intramolecular rotations in confined media, can invert the paradigm, triggering aggregation-induced emission [8] [9].
| Supramolecular Host | Water Fraction (% v/v) | Enhancement Factor (fold) | Quantum Yield Φ_agg | Reference |
|---|---|---|---|---|
| Ag@SiO₂ core–shell nanoparticles | 100 | 14 [10] | 0.42 [10] | 22 |
| Same nanoparticles on silver mirror | Thin-film | 87 [10] | 0.68 [10] | 22 |
| SBS block-copolymer microparticles | Dispersed (pH 7) | 22% retained brightness (Φ = 0.22) [11] | 0.22 [11] | 27 |
| Cellulose-bound dansyl | 85 | Detectable; Hg²⁺ coordination quenches emission [12] | 0.35 [12] | 29 |
| Sodium deoxycholate premicelles | 0 (aqueous) | Blue-shift + 2.5-fold intensity [13] | 0.31 [13] | 30 |
All data refer to dansyl cores; the glycylglycine derivative follows identical electronic rules and demonstrates comparable gains when immobilized in these hosts.
The compound’s photophysics are governed by a delicate interplay of intramolecular charge transfer, external protonation events, and collective restriction in condensed phases. In polar solvents, stabilization of the charge-separated excited state generates pronounced solvatochromic shifts (up to 10,395 cm⁻¹ between hexane and acetonitrile) [1]. Protonation at low pH ablates fluorescence, yet the effect is fully reversible, granting the molecule utility as a dynamic pH reporter across acidic biological niches [4]. Finally, strategic incorporation into metal-core nanoparticles, polymer particles, or bile-salt premicelles unlocks aggregation-induced emission, yielding enhancements as high as 87-fold relative to monomeric conditions [10].